![molecular formula C20H22N4O3 B2707827 2-furyl-N-{[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]methyl}carboxamide CAS No. 920117-42-6](/img/structure/B2707827.png)
2-furyl-N-{[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]methyl}carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-furyl-N-{[1-(2-oxo-2-piperidylethyl)benzimidazol-2-yl]methyl}carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furyl group, a benzimidazole ring, and a carboxamide group . The molecular formula is C20H22N4O3.
Molecular Structure Analysis
The benzimidazole ring system is a key structural motif in this molecule, which is also found in many biologically active molecules . The furyl group and the carboxamide group are attached to this ring system.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzimidazoles in general are known to undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles, and can act as ligands in coordination chemistry .Scientific Research Applications
Antioxidant Potential
Some compounds derived from 2-furfural mercaptan (oxazole, triazoles) were synthesized, and their effectiveness as antioxidants was measured and compared with ascorbic acid as a standard substance .
Biological Efficacy
In a study, cyclic compounds derived from 2-furfural mercaptan (oxazole, triazoles) were synthesized, and their biological efficacy was measured and compared with standard drugs .
Cytotoxic Activity
Preliminary screening showed that one of the new compounds, namely 7-(4-(2-(3-chlorobenzyloxyimino)-2-(furan-2-yl) ethyl) piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1, 4-dihydroquinoline-3-carboxylic acid (6b) showed significant cytotoxic activity against human breast tumor cell lines .
Anticancer Properties
The compound has potential anticancer properties. It has been found to inhibit DNA gyrase and topoisomerase IV, enzymes critical for maintaining and controlling the conformations required for DNA replication and transcription .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which are a part of this compound’s structure, have been found to exhibit a wide range of pharmacological activities . They are key components in functional molecules used in a variety of applications .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets, influencing their function and leading to changes at the molecular level .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic properties of benzimidazole derivatives have been extensively studied .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antiviral, antibacterial, anticancer, antifungal, and anti-hiv activities .
Action Environment
Environmental factors can significantly influence the action of benzimidazole derivatives .
properties
IUPAC Name |
N-[[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-19(23-10-4-1-5-11-23)14-24-16-8-3-2-7-15(16)22-18(24)13-21-20(26)17-9-6-12-27-17/h2-3,6-9,12H,1,4-5,10-11,13-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLMSUZPRWVPRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707746.png)
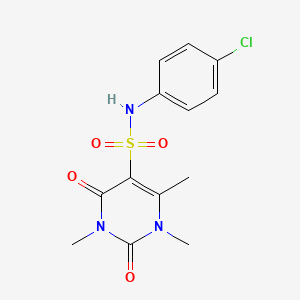

![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2707751.png)
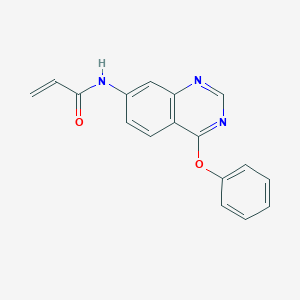
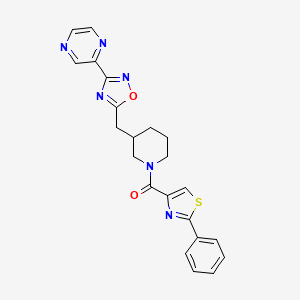
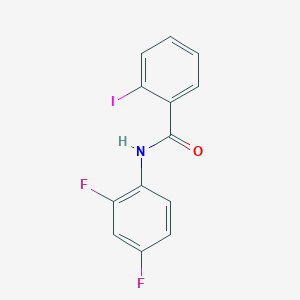
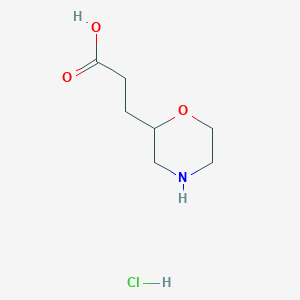
![3-(2,6-dichlorophenyl)-5-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-4-isoxazolecarbonitrile](/img/structure/B2707760.png)
![2-[(5-Chloropyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2707763.png)
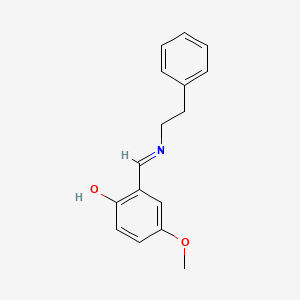
![Ethyl 2-(4-acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2707766.png)
![N-(2-methoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2707767.png)